molecular formula C10H17Cl2N3 B1448704 5-Methyl-4-piperidin-2-ylpyrimidine dihydrochloride CAS No. 2108704-67-0

5-Methyl-4-piperidin-2-ylpyrimidine dihydrochloride

Cat. No.: B1448704
CAS No.: 2108704-67-0
M. Wt: 250.17 g/mol
InChI Key: VMSPQFJEDWZSOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-4-piperidin-2-ylpyrimidine dihydrochloride is a chemical compound with the molecular formula C10H17Cl2N3 and a molecular weight of 250.17 g/mol . It is a derivative of piperidine and pyrimidine, two important classes of heterocyclic compounds. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-piperidin-2-ylpyrimidine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methylpyrimidine with piperidine in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-piperidin-2-ylpyrimidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methyl-4-piperidin-2-ylpyrimidine dihydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-4-piperidin-2-ylpyrimidine dihydrochloride is unique due to its specific combination of the piperidine and pyrimidine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-methyl-4-piperidin-2-ylpyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.2ClH/c1-8-6-11-7-13-10(8)9-4-2-3-5-12-9;;/h6-7,9,12H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSPQFJEDWZSOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1C2CCCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-4-piperidin-2-ylpyrimidine dihydrochloride
Reactant of Route 2
5-Methyl-4-piperidin-2-ylpyrimidine dihydrochloride
Reactant of Route 3
5-Methyl-4-piperidin-2-ylpyrimidine dihydrochloride
Reactant of Route 4
5-Methyl-4-piperidin-2-ylpyrimidine dihydrochloride
Reactant of Route 5
5-Methyl-4-piperidin-2-ylpyrimidine dihydrochloride
Reactant of Route 6
5-Methyl-4-piperidin-2-ylpyrimidine dihydrochloride

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